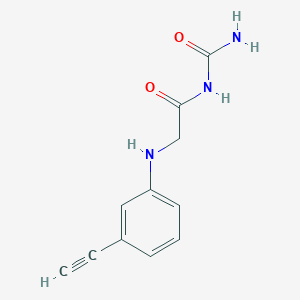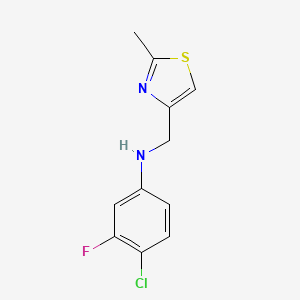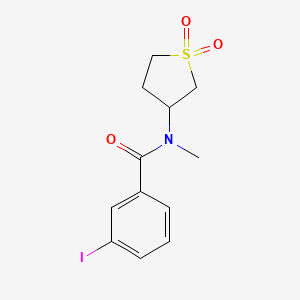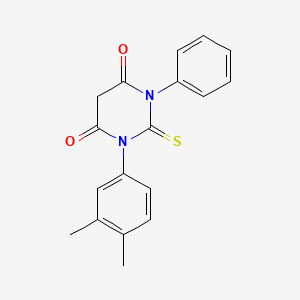
1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound featuring a pyrimidine ring with thioxo and phenyl substituents
准备方法
The synthesis of 1-(3,4-Dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves multi-step reactions. One common synthetic route includes the condensation of 3,4-dimethylbenzaldehyde with thiourea and benzaldehyde under acidic conditions, followed by cyclization to form the pyrimidine ring. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pH levels .
化学反应分析
1-(3,4-Dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as lithium aluminum hydride.
科学研究应用
1-(3,4-Dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. Specific pathways involved in its mechanism of action are still under investigation .
相似化合物的比较
1-(3,4-Dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be compared with similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, used in cancer treatment.
Pyrrolopyrazine derivatives: Exhibits various biological activities, including antimicrobial and kinase inhibitory properties.
1H-Pyrazolo[3,4-b]pyridines: Used in biomedical applications due to their structural similarity to purine bases. The uniqueness of 1-(3,4-Dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione lies in its specific substituents and the resulting biological activities.
属性
分子式 |
C18H16N2O2S |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
1-(3,4-dimethylphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H16N2O2S/c1-12-8-9-15(10-13(12)2)20-17(22)11-16(21)19(18(20)23)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChI 键 |
CXIJLTRRWALJNS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(=O)N(C2=S)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E,6R)-6-[(10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B14915168.png)
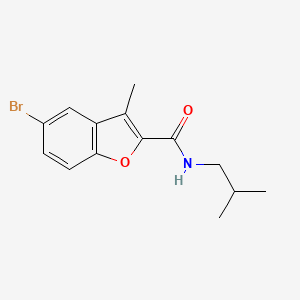
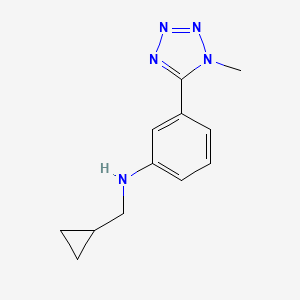
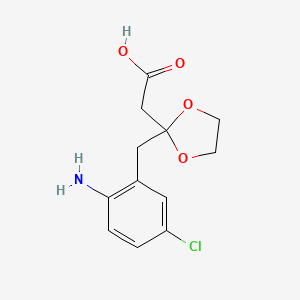
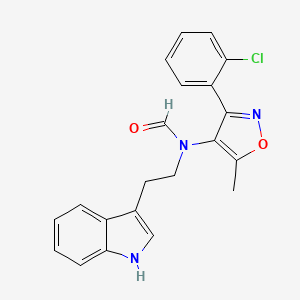
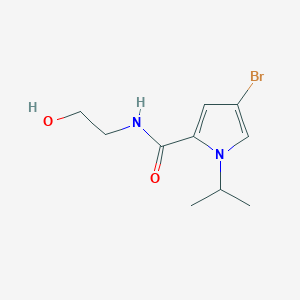
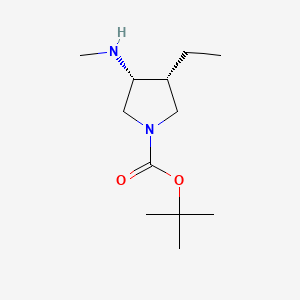
![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)
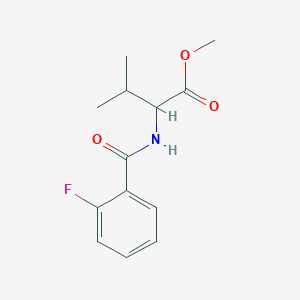
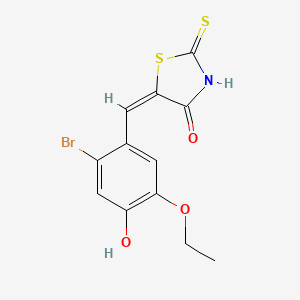
![2-(2-Iodophenyl)-1H-benzo[d]imidazole](/img/structure/B14915227.png)
